1-butyl-3-(diaminomethylidene)guanidine;hydrochloride
Description
Historical Evolution of Biguanide (B1667054) Class Compounds in Metabolic Regulation Research
The therapeutic potential of biguanides can be traced back to the use of French lilac or Goat's Rue (Galega officinalis) in folk medicine for centuries to alleviate symptoms of what is now known as diabetes mellitus. wikipedia.orgaston.ac.uknih.govlgcstandards.comnumberanalytics.comwikipedia.org In the early 20th century, scientific investigation into the plant's properties led to the identification of guanidine (B92328) as the active glucose-lowering agent. aston.ac.uknih.govnumberanalytics.com This discovery spurred the synthesis of less toxic guanidine derivatives. aston.ac.uknih.gov
In the 1920s, guanidine derivatives like synthalin A and synthalin B were introduced for diabetes treatment but were soon overshadowed by the discovery and mass production of insulin (B600854) and concerns about their toxicity. nih.govlgcstandards.comwikipedia.org The biguanide class, characterized by two linked guanidine rings, was synthesized during this period, with metformin (B114582) being first described in 1922. wikipedia.orgaston.ac.uk However, the glucose-lowering properties of these compounds were not fully appreciated until the 1940s and 1950s, when research into antimalarial agents, such as proguanil (B194036), which has a structural resemblance to biguanides, revealed their effects on blood glucose. nih.govlgcstandards.comgoodrx.com
This led to the reintroduction of biguanides for diabetes treatment in the late 1950s. wikipedia.org Three main compounds emerged: metformin, phenformin (B89758), and buformin (B1668040). mdpi.com While phenformin was initially popular, particularly in the United States, concerns over a high risk of lactic acidosis led to its withdrawal from many markets in the late 1970s. aston.ac.ukwikipedia.orggoodrx.com
| Key Milestone | Year | Description |
| Traditional Use of Galega officinalis | Centuries | Used in folk medicine to treat symptoms of diabetes. wikipedia.orgaston.ac.uknih.govlgcstandards.comnumberanalytics.comwikipedia.org |
| Identification of Guanidine | 1918 | Guanidine was identified as the glucose-lowering substance in Galega officinalis. aston.ac.uknih.gov |
| Synthesis of Metformin | 1922 | Emil Werner and James Bell first described the synthesis of metformin. wikipedia.orgaston.ac.uk |
| Early Biguanide Research | 1920s-1930s | Guanidine derivatives were synthesized and briefly used for diabetes but were discontinued. aston.ac.uknih.gov |
| Rediscovery for Antimalarial Use | 1940s | Research on antimalarial agents like proguanil renewed interest in the glucose-lowering effects of biguanides. nih.govlgcstandards.comgoodrx.com |
| Clinical Introduction for Diabetes | 1957 | Jean Sterne reported the use of metformin to treat diabetes. aston.ac.uknih.gov Phenformin was also developed. wikipedia.org |
| Synthesis of Buformin | 1957 | Buformin was synthesized as an oral antidiabetic agent. wikipedia.org |
| Withdrawal of Phenformin and Buformin | Late 1970s | Due to a high risk of lactic acidosis, phenformin and buformin were withdrawn from many markets. aston.ac.ukwikipedia.orggoodrx.comdrugbank.com |
| FDA Approval of Metformin in the US | 1995 | After intensive scrutiny, metformin was approved for use in the United States. aston.ac.uknih.gov |
Research Trajectory of Buformin Hydrochloride within Biguanide Studies
Buformin was synthesized in 1957 and subsequently marketed for the treatment of type 2 diabetes. aston.ac.ukwikipedia.org It was considered more potent than metformin but also carried a higher risk of lactic acidosis, a serious metabolic complication. nih.govnih.gov This elevated risk ultimately led to its withdrawal from the market in many countries in the late 1970s, a fate it shared with phenformin. aston.ac.ukwikipedia.orgdrugbank.comnih.gov
For many years, research into buformin languished due to these safety concerns. However, the established efficacy of metformin and a deeper understanding of the mechanisms of action of biguanides have prompted a renewed scientific look at buformin.
The primary mechanism of action for biguanides, including buformin, involves the activation of AMP-activated protein kinase (AMPK). patsnap.comtaylorandfrancis.com AMPK is a crucial cellular energy sensor that, when activated, inhibits anabolic pathways that consume ATP and stimulates catabolic pathways that generate ATP. This action leads to decreased hepatic glucose production and increased glucose uptake in peripheral tissues. patsnap.com Buformin also delays the intestinal absorption of glucose. patsnap.com
Re-evaluation of Buformin Hydrochloride in Contemporary Biomedical Research
In recent years, there has been a significant resurgence of interest in buformin hydrochloride, primarily driven by its potential applications in oncology and virology. wikipedia.org This re-evaluation stems from a growing body of preclinical evidence suggesting that buformin possesses potent anti-cancer and antiviral properties, often exceeding those of metformin. wikipedia.orgnih.gov
Anticancer Research:
Research has shown that buformin can inhibit the proliferation and invasion of various cancer cells, including endometrial, lung, and cervical cancer cells. wikipedia.orgnih.govnih.gov Its anticancer effects are largely attributed to its ability to activate AMPK and subsequently inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. taylorandfrancis.comnih.govnih.gov
Studies have demonstrated that buformin can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Furthermore, in a chemically induced rat model of mammary cancer, buformin significantly decreased cancer incidence, multiplicity, and burden, whereas metformin and phenformin showed no statistically significant effect. wikipedia.orgnih.gov The higher lipophilicity of buformin compared to metformin may contribute to its greater potency in some cancer models. nih.gov
| Cancer Cell Line | Observed Effects of Buformin | Key Pathway Implicated |
| Endometrial Cancer (ECC-1, Ishikawa) | Inhibition of proliferation, reduction in adhesion and invasion, induction of apoptosis. nih.gov | AMPK/mTOR nih.gov |
| Cervical Cancer (C33A, Hcc94, SiHa) | Inhibition of proliferation and invasion, induction of cell cycle arrest. nih.gov | AMPK/S6 nih.gov |
| Lung Cancer | Anti-proliferative and anti-invasive effects. wikipedia.org | Not specified |
| Mammary Cancer (Rat Model) | Decreased cancer incidence, multiplicity, and burden. wikipedia.orgnih.gov | Not specified |
Antiviral Research:
The antiviral properties of biguanides were first noted in the 1940s against influenza. wikipedia.org More recent in vitro studies have confirmed buformin's potent antiviral activity against viruses such as vaccinia and influenza. wikipedia.org The proposed mechanism for its antiviral action is the inhibition of the mTOR pathway, which is utilized by certain viruses, including influenza and Middle East respiratory syndrome-related coronavirus (MERS-CoV), for replication. wikipedia.org
This renewed focus on buformin hydrochloride underscores a broader trend in pharmacology of re-examining older drugs for new therapeutic purposes. While significant hurdles remain before any potential clinical application, the ongoing research into buformin's anticancer and antiviral properties holds promise for the future of medicine.
Structure
2D Structure
Properties
CAS No. |
15537-73-2 |
|---|---|
Molecular Formula |
C6H16ClN5 |
Molecular Weight |
193.68 g/mol |
IUPAC Name |
1-butyl-3-(diaminomethylidene)guanidine;hydrochloride |
InChI |
InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H |
InChI Key |
KKLWSPPIRBIEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(N)N=C(N)N.Cl |
Other CAS No. |
1190-53-0 15537-73-2 |
Pictograms |
Irritant |
Synonyms |
1 Butylbiguanide 1-Butylbiguanide Adebit Buformin Butylbiguanide Gliporal Retard, Silubin Silubin Silubin Retard |
Origin of Product |
United States |
Mechanistic Investigations of Buformin Hydrochloride Action
Cellular and Molecular Targets
The primary mechanisms of buformin (B1668040) action are centered on its ability to modulate cellular energy metabolism and signaling pathways. These actions are largely initiated by its effects on mitochondria, the powerhouses of the cell.
AMP-activated Protein Kinase (AMPK) Activation Pathways
It is important to note that while AMPK activation is a significant pathway, some of the metabolic effects of biguanides like buformin may occur through AMPK-independent mechanisms. wikipedia.org
Mitochondrial Complex I Inhibition and Bioenergetic Modulation
Buformin, like other biguanides, is known to inhibit the mitochondrial respiratory chain at complex I (NADH:ubiquinone oxidoreductase). nih.govwikipedia.org This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio. mdpi.com This shift in the energy state of the cell is a primary trigger for the activation of AMPK. mdpi.com The inhibitory effect of biguanides on complex I is not competitive with ubiquinone but rather involves a distinct mechanism that also stimulates the production of reactive oxygen species (ROS) by the complex I flavin. nih.gov The positive charge of biguanides like buformin facilitates their accumulation within the mitochondria, driven by the membrane potential, which can be 100 to 300 times higher inside the mitochondrion than in the cytoplasm. nih.gov
| Biguanide (B1667054) | Effect on Mitochondrial Complex I | Reference |
| Buformin | Inhibition | nih.gov |
| Metformin (B114582) | Inhibition | wikipedia.orgnih.govnorthwestern.edunorthwestern.edu |
| Phenformin (B89758) | Inhibition | wikipedia.orgnih.gov |
Transcription Activator Modulation
The cellular signaling changes initiated by buformin can also influence the activity of transcription factors. For instance, the activation of AMPK can lead to the phosphorylation and activation of transcription factors like cAMP response element-binding protein (CREB). nih.gov Furthermore, studies have shown that buformin treatment can perturb signaling pathways related to energy sensing within mammary carcinomas. nih.gov While the precise mechanisms are still under investigation, it is evident that buformin's effects extend to the regulation of gene expression through the modulation of transcription activators.
Effects on Glucose Homeostasis
The cellular and molecular actions of buformin culminate in significant effects on the regulation of blood glucose levels, primarily through its impact on the liver.
Hepatic Gluconeogenesis Suppression
A primary therapeutic effect of buformin is the suppression of hepatic gluconeogenesis, the process of glucose production in the liver. patsnap.comresearchgate.net This action is a key contributor to its ability to lower blood glucose levels. patsnap.com Buformin achieves this by inhibiting key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. patsnap.com
One proposed mechanism for this suppression involves the inhibition of mitochondrial glycerophosphate dehydrogenase (mGPD). researchgate.netnih.gov By inhibiting mGPD, buformin alters the hepatocellular redox state, leading to a reduced conversion of lactate (B86563) and glycerol (B35011) into glucose. researchgate.netnih.gov Studies in rats have shown that knockdown of hepatic mGPD mimics the effects of chronic metformin treatment, supporting the role of this enzyme in the gluconeogenesis-suppressing action of biguanides. researchgate.net
| Finding | Organism/System | Key Outcome | Reference |
| Buformin inhibits gluconeogenesis from alanine (B10760859). | Isolated rat liver perfusions | Decreased glucose production and alanine utilization. | nih.gov |
| Buformin inhibits key gluconeogenic enzymes. | General | Downregulation of PEPCK and glucose-6-phosphatase. | patsnap.com |
| Metformin (a related biguanide) inhibits mGPD. | Rats, Mice | Altered redox state and reduced conversion of lactate and glycerol to glucose. | researchgate.netnih.gov |
Inhibition of Key Gluconeogenic Enzymes
Buformin hydrochloride's primary effect on the liver is the reduction of hepatic glucose production, a process largely driven by the inhibition of gluconeogenesis. patsnap.com This is accomplished by targeting key enzymes in this metabolic pathway. Research indicates that buformin hydrochloride suppresses the activity of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) . patsnap.com By downregulating these critical enzymes, buformin effectively curtails the liver's endogenous glucose output. patsnap.com
Studies on the related biguanide, metformin, which shares a similar mechanism, have shown that this inhibition can occur independently of changes in the expression of these enzymes. For instance, some research has found that while metformin suppresses hepatic gluconeogenesis, the protein expression of G6Pase remained unchanged, and the levels of PEPCK were actually higher. nih.gov This suggests that the inhibitory action may be more related to allosteric regulation or changes in substrate availability rather than direct transcriptional control. Furthermore, investigations into buformin's effect on gluconeogenesis from alanine in rat livers revealed a strong, dose-dependent inhibition. nih.gov
Peripheral Glucose Uptake and Utilization Enhancement
GLUT4 Translocation Mechanisms
A key mechanism underlying the enhanced peripheral glucose uptake is the translocation of Glucose Transporter Type 4 (GLUT4) to the cell surface. patsnap.com Buformin is thought to activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. patsnap.com The activation of AMPK is known to promote the movement of GLUT4-containing vesicles from their intracellular storage sites to the plasma membrane. wikipedia.orgnih.gov This increased presence of GLUT4 on the cell surface facilitates the transport of glucose into the cells, a process that can occur independently of insulin (B600854). wikipedia.orgnih.gov
Insulin Sensitivity Improvement
Buformin hydrochloride also improves insulin sensitivity, a condition often impaired in type 2 diabetes. patsnap.comnih.gov By enhancing the cellular response to insulin, buformin allows for more effective glucose disposal. The activation of AMPK is also believed to play a role in this sensitization process. wikipedia.org Studies have demonstrated that buformin treatment can lead to a significant increase in hepatic glucose uptake. nih.gov In one study involving overweight patients with type 2 diabetes, hepatic glucose uptake increased from 32 +/- 7% to 42 +/- 7% after two weeks of buformin treatment. nih.gov This improvement in insulin sensitivity at the liver is a key contributor to its therapeutic effects. nih.gov
Gastrointestinal Glucose Absorption Modulation
Buformin hydrochloride also influences glucose metabolism through its actions within the gastrointestinal tract. patsnap.comwikipedia.org It is known to delay the absorption of glucose from the intestines, which helps to lower postprandial blood glucose levels. patsnap.comwikipedia.orgbiocat.com
Impact on Intestinal Motility
One of the proposed mechanisms for delayed glucose absorption is the slowing of gastrointestinal motility. patsnap.com By reducing the transit speed of food through the gut, buformin allows for a more gradual absorption of carbohydrates. patsnap.com This effect is also observed with other biguanides like metformin, where anticholinergic drugs that decrease gastric motility can lead to increased absorption of the drug itself. wikipedia.org
Possible Inhibition of Intestinal Carbohydrate-Digesting Enzymes
There is also evidence to suggest that buformin may inhibit intestinal enzymes responsible for carbohydrate digestion. patsnap.com While the direct inhibitory effects on specific enzymes are still under investigation, this action would contribute to the delayed and reduced absorption of glucose from the diet. patsnap.com Research in dogs administered buformin showed an attenuated increase in blood glucose during duodenal glucose infusion and a higher amount of unabsorbed glucose in the distal small intestine. nih.gov A study on rats treated with metformin, a related biguanide, for five days also demonstrated a significant inhibitory effect on intestinal glucose absorption. researchgate.net
Research Findings on Buformin's Mechanistic Actions
| Mechanism | Key Findings | Model System |
|---|---|---|
| Hepatic Gluconeogenesis | Strong, dose-dependent inhibition of gluconeogenesis from alanine. nih.gov | Isolated Rat Liver Perfusions |
| Peripheral Glucose Uptake | Increased hepatic glucose uptake from 32 +/- 7% to 42 +/- 7%. nih.gov | Overweight Human Subjects with Type 2 Diabetes |
| Gastrointestinal Absorption | Attenuated increase in blood glucose during duodenal glucose infusion and increased unabsorbed glucose in the distal small intestine. nih.gov | Dogs |
| Gastrointestinal Absorption | Significant inhibition of intestinal glucose absorption after 5 days of treatment. researchgate.net | Rats |
Glucagon (B607659) Antagonism
Buformin hydrochloride exerts part of its antihyperglycemic effect by antagonizing the action of glucagon, a key hormone that raises blood glucose levels. mdpi.comnih.gov The mechanisms behind this antagonism are multifaceted. A primary way buformin counteracts glucagon is by inhibiting hepatic gluconeogenesis, the process of producing glucose in the liver, particularly from non-carbohydrate precursors like alanine. nih.govnih.gov
Research in isolated rat liver models has demonstrated that buformin significantly inhibits gluconeogenesis from alanine, especially in the presence of glucagon. nih.gov This effect is linked to a reduction in the transport and utilization of alanine by liver cells. nih.govnih.gov Buformin was found to inhibit the Na+/L-alanine transport system, thereby limiting the substrate available for glucose production. nih.govnih.gov
Furthermore, a broader mechanism for biguanides like buformin involves the disruption of the glucagon signaling pathway. mdpi.comnih.govwikipedia.org These compounds can inhibit the enzyme adenylate cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP). mdpi.comnih.govwikipedia.org Since cAMP is a critical second messenger for glucagon's action, its reduction prevents the activation of protein kinase A (PKA), a key enzyme that promotes the expression of gluconeogenic genes. mdpi.comnih.gov By attenuating this signaling cascade, buformin effectively blunts the liver's response to glucagon, leading to lower fasting glucose levels. mdpi.comwikipedia.org
Effects on Lipid Metabolism
Triglyceride and Low-Density Lipoprotein (LDL) Cholesterol Reduction
Clinical research has shown that buformin administration can lead to favorable changes in the lipid profile of patients with type 2 diabetes. Specifically, it has been shown to reduce levels of total cholesterol and low-density lipoprotein (LDL) cholesterol. nih.gov LDL cholesterol is often referred to as "bad cholesterol" because high levels are associated with the buildup of plaque in arteries (atherosclerosis).
In a short-term, two-week study involving overweight subjects with type 2 diabetes, the group treated with buformin demonstrated a significant decrease in both total cholesterol and LDL cholesterol compared to a group treated with diet alone. nih.gov
Table 1: Effect of Short-Term Buformin Treatment on Serum Lipids
| Parameter | Buformin Group (Change) | Diet-Only Group (Change) |
| Total Cholesterol (T-chol) | Significant Decrease | No Significant Change |
| LDL Cholesterol (LDL-chol) | Significant Decrease | No Significant Change |
| Data derived from a 2-week study on overweight subjects with type 2 diabetes. nih.gov |
Studies have also investigated buformin's effect on triglycerides. One comparative study of different biguanides found that buformin, metformin, and phenformin were all effective in lowering triglycerides in patients with primary type IV hyperlipoproteinemia, though with differing efficiency. nih.gov
High-Density Lipoprotein (HDL) Cholesterol Elevation
The effect of buformin hydrochloride specifically on high-density lipoprotein (HDL) cholesterol is not as clearly documented as its effects on LDL and triglycerides. HDL is known as "good cholesterol" as it helps remove other forms of cholesterol from the bloodstream. The short-term study that reported significant decreases in total and LDL cholesterol with buformin treatment did not find significant changes in other measured parameters, which would include HDL. nih.gov While some studies on the related biguanide metformin have suggested small increases in HDL cholesterol, this effect has not been consistently demonstrated and data specific to buformin is limited. nih.gov
Cardiovascular Risk Factor Modulation
The modulation of the lipid profile by buformin hydrochloride is a key component of its ability to reduce cardiovascular risk factors. nih.gov By significantly lowering levels of atherogenic total and LDL cholesterol, buformin helps to mitigate a primary driver of atherosclerosis. nih.gov
Beyond lipids, buformin's action on the liver to improve insulin sensitivity and its potential to lower certain inflammatory markers, such as soluble tumor necrosis factor receptor 2 (sTNFR2), also contribute to a better cardiovascular risk profile. nih.gov The collective impact of improving glucose control, correcting dyslipidemia, and potentially reducing inflammation underscores the compound's role in modulating factors that contribute to cardiovascular disease in patients with metabolic disorders. nih.gov
Pharmacokinetic and Pharmacodynamic Research
Absorption Dynamics
Buformin (B1668040) hydrochloride, an oral antidiabetic agent of the biguanide (B1667054) class, exhibits distinct absorption characteristics following oral administration. The bioavailability of oral buformin is estimated to be between 40% and 60%. wikipedia.org A key pharmacodynamic effect in the gastrointestinal tract is the delayed absorption of glucose. wikipedia.orgpatsnap.com This is partly achieved by slowing gastrointestinal motility. patsnap.com
As a strong base with a pKa of 11.3, buformin is not absorbed in the acidic environment of the stomach. wikipedia.org Upon oral intake, the compound accumulates significantly in the small intestine, where concentrations can be up to 300 times greater than those measured in the blood. preprints.org While a substantial portion is absorbed, studies note that food intake can decrease the absorption of biguanides like metformin (B114582) by about 25%, a principle that may extend to buformin. preprints.org
Table 1: Summary of Buformin Absorption Dynamics
| Parameter | Finding | Reference |
|---|---|---|
| Oral Bioavailability | 40% - 60% | wikipedia.org |
| Site of Absorption | Intestines (not stomach) | wikipedia.org |
| Effect on Glucose | Delays absorption from the GI tract | wikipedia.orgpatsnap.com |
| Intestinal Concentration | Up to 300-fold higher than in blood | preprints.org |
Distribution Patterns
Once absorbed into the systemic circulation, buformin hydrochloride shows minimal or no binding to plasma proteins. wikipedia.org This characteristic facilitates its distribution throughout the body.
Postmortem tissue analysis from a case of fatal lactic acidosis provided specific data on buformin's distribution. The concentrations found in various tissues and fluids demonstrated a wide distribution, with a particularly high accumulation in the kidneys. This highlights the central role of the renal system in the drug's clearance. Significant concentrations were also found in the liver and bile. nih.gov
Table 2: Postmortem Tissue Distribution of Buformin
Data from a fatal case study showing buformin concentrations in various tissues.
| Tissue/Fluid | Concentration | Reference |
|---|---|---|
| Kidney | 98 mg/kg | nih.gov |
| Bile | 6.3 mg/L | nih.gov |
| Liver | 5.2 mg/kg | nih.gov |
| Pericardial Fluid | 3.5 mg/L | nih.gov |
| Serum (Postmortem) | 3.2 mg/L | nih.gov |
| Heart | 3.0 mg/kg | nih.gov |
| Lung | 2.8 mg/kg | nih.gov |
Metabolic Fate and Biotransformation Pathways
Research indicates that buformin hydrochloride is not metabolized in the human body. wikipedia.org Studies have shown that approximately 84% of an orally administered dose can be recovered as the unchanged parent compound in the urine. wikipedia.org Another study involving intravenous administration found that 72.4% of the drug was detectable in the urine without any of its metabolites. mdpi.com This lack of biotransformation means that metabolic pathways such as glucuronidation and sulfation are not involved in its clearance.
Excretion Mechanisms
The primary route of elimination for buformin is through the kidneys. wikipedia.org Following oral administration, nearly 90% of the ingested quantity is recovered in the urine. wikipedia.org
Renal Clearance (Glomerular Filtration and Active Tubular Secretion)
Buformin's excretion by the kidneys is an active process. The mean renal clearance has been measured at 393 mL/min, with a range of 282 to 518 mL/min. mdpi.com This clearance rate is significantly higher than that of insulin (B600854), which indicates that buformin is eliminated by both glomerular filtration and active tubular secretion. mdpi.com The high concentration of buformin found in kidney tissue further supports its extensive renal handling. nih.gov
Plasma Concentration Profiles and Half-Life Determination
The pharmacokinetic profile of buformin has been characterized in human studies. After a single oral dose of 50 mg of ¹⁴C-labeled buformin, the maximum serum concentration (Cmax) ranged from 0.26 to 0.41 μg/mL. wikipedia.org The elimination half-life following this oral dose was approximately 2 hours. wikipedia.org
Following intravenous administration of 50 mg of ¹⁴C-buformin to diabetic patients, plasma concentrations were 1.8–2.13 μM one hour after administration and fell to 0.45–0.64 μM after five hours. mdpi.com The biological half-life calculated after intravenous administration was longer, ranging from 3.7 to 6.0 hours, with a mean of 4.6 hours. mdpi.com The total clearance from plasma after an IV dose averaged 536 mL/min. mdpi.com
Table 3: Key Pharmacokinetic Parameters of Buformin Hydrochloride
| Parameter | Value | Administration Route | Reference |
|---|---|---|---|
| Maximum Serum Concentration (Cmax) | 0.26 - 0.41 μg/mL | Oral (50 mg) | wikipedia.org |
| Elimination Half-Life (t½) | ~2 hours | Oral | wikipedia.org |
| Elimination Half-Life (t½) | 3.7 - 6.0 hours (Mean: 4.6 h) | Intravenous | mdpi.com |
| Total Clearance | 439 - 618 mL/min (Mean: 536 mL/min) | Intravenous | mdpi.com |
| Renal Clearance | 282 - 518 mL/min (Mean: 393 mL/min) | Intravenous | mdpi.com |
| Elimination Rate Constant | 0.38 per hour | Oral | wikipedia.org |
Protein Binding Studies
Research into the pharmacokinetic properties of buformin hydrochloride indicates that its binding to plasma proteins is minimal. Multiple studies have concluded that the interaction of buformin with serum proteins is either absent or occurs at a very low level. wikipedia.org One analysis specified that approximately 10% of buformin interacts with serum proteins. mdpi.com This characteristic is similar to other biguanides, such as metformin, which also exhibits negligible plasma protein binding. mdpi.comwikipedia.org The low extent of protein binding contributes to the rapid distribution of the compound throughout the body. mdpi.com
Pharmacodynamic Markers of Efficacy
The therapeutic effects of buformin hydrochloride can be assessed through various pharmacodynamic markers that reflect its mechanism of action. These markers are crucial for understanding the drug's efficacy at a physiological and biochemical level. Key markers include the activation of AMP-activated protein kinase (AMPK), changes in circulating analytes, and effects on lipid and glucose metabolism. nih.govnih.govpatsnap.com
Activation of AMP-activated Protein Kinase (AMPK)
A primary mechanism of action for buformin is the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy metabolism. patsnap.com Evidence suggests that biguanides like buformin may act as weak mitochondrial poisons, leading to an increase in intracellular AMP concentrations. This change in the AMP:ATP ratio activates AMPK. nih.gov In studies on cervical cancer cells, buformin was shown to activate the phosphorylation of AMPK in a dose-dependent manner, which in turn suppressed downstream targets like S6, a key factor in the AMPK signaling pathway. nih.gov
Circulating Analytes and Metabolic Markers
Clinical and preclinical studies have identified several circulating biomarkers that are modulated by buformin treatment. These markers provide insight into the systemic effects of the drug.
In a study involving overweight patients with type 2 diabetes, a two-week treatment with buformin resulted in significant changes in several metabolic and inflammatory markers. nih.gov Notably, there was a significant increase in hepatic glucose uptake, alongside a decrease in fasting plasma glucose. nih.gov The treatment also led to a reduction in total cholesterol, LDL-cholesterol, and the soluble tumor necrosis factor receptor 2 (sTNFR2). nih.gov
Table 1: Effect of Buformin on Metabolic and Inflammatory Markers in Overweight Type 2 Diabetes Patients
| Marker | Change with Buformin Treatment | Significance (p-value) |
|---|---|---|
| Hepatic Glucose Uptake | Increased from 32 ± 7% to 42 ± 7% | < 0.05 |
| Fasting Plasma Glucose | Significantly decreased | - |
| Total Cholesterol (T-chol) | Significantly decreased | - |
| LDL-Cholesterol (LDL-chol) | Significantly decreased | - |
| sTNFR2 | Significantly decreased | - |
Data from a study in overweight subjects with type 2 diabetes treated with buformin for 2 weeks. nih.gov
Furthermore, a study in a rat model of chemically-induced mammary carcinogenesis demonstrated that buformin treatment significantly altered the plasma concentrations of several key analytes. nih.gov
Table 2: Effect of Buformin on Plasma Analytes in Rats
| Analyte | Change with Buformin Treatment | Percentage Change from Control | Significance (p-value) |
|---|---|---|---|
| Insulin-like growth factor 1 (IGF-1) | Decreased | -30.4% | < 0.001 |
| Glucagon (B607659) | Decreased | -63.0% | 0.002 |
| Adiponectin | Increased | +19.1% | 0.003 |
Data from a study in rats with chemically-induced mammary carcinogenesis. nih.gov
Lactate (B86563) Metabolism
A well-documented pharmacodynamic effect of biguanide therapy is the alteration of lactate metabolism. nih.gov Studies have shown that treatment with buformin can lead to increased blood lactate levels, both at rest and after physical exertion. nih.govnih.gov This is considered a class effect of biguanides and is an important marker to monitor. nih.gov Lactic acidosis, a state of metabolic acidosis where lactate concentration is elevated (typically above 2 mEq/l), is a known, albeit rare, complication of buformin treatment. nih.gov
Therapeutic Potential and Advanced Research Applications
Research in Metabolic Disorders
Buformin (B1668040) hydrochloride has been primarily utilized for its glucose-lowering effects in the management of metabolic disorders, particularly type 2 diabetes. patsnap.com Its mechanisms of action are multifaceted, contributing to a comprehensive approach to metabolic regulation. patsnap.com
Type 2 Diabetes Mellitus Management Mechanisms
Buformin hydrochloride manages type 2 diabetes through several key mechanisms. A primary action is the reduction of hepatic glucose production by suppressing gluconeogenesis, the process of generating glucose from non-carbohydrate sources in the liver. patsnap.com It achieves this by inhibiting key enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. patsnap.com
Furthermore, buformin enhances the uptake and utilization of glucose in peripheral tissues, especially in skeletal muscle and adipose tissue. patsnap.com This is largely mediated by the activation of AMP-activated protein kinase (AMPK), which in turn promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells. patsnap.com Another significant mechanism is the delay of glucose absorption from the intestines, which helps in lowering blood glucose levels after meals. patsnap.com
Insulin (B600854) Resistance Reversal Studies
Research has shown that buformin can improve insulin sensitivity. By activating AMPK, it not only enhances glucose uptake but also improves the body's response to insulin, a key issue in type 2 diabetes. patsnap.com Studies in overweight individuals with type 2 diabetes have demonstrated that buformin treatment improves insulin sensitivity in the liver. nih.gov This improvement is thought to be linked to the inhibition of tumor necrosis factor-alpha (TNF-alpha). nih.gov The drug helps lower insulin resistance, which is a critical factor in the development of cardiovascular complications associated with diabetes. nih.gov
Oncology Research and Anti-Cancer Properties
Beyond its role in metabolic disorders, buformin hydrochloride has demonstrated significant potential as an anti-cancer agent. wikipedia.orgnih.govnih.govtaylorandfrancis.comnih.govsigmaaldrich.com Research indicates that it can inhibit the growth and development of various cancers. wikipedia.org
Direct Antitumorigenic Mechanisms
Buformin exhibits direct antitumorigenic effects through several pathways. One of the key mechanisms is its ability to disrupt the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by a comparatively low rate of glycolysis followed by oxidation of pyruvate (B1213749) in mitochondria like most normal cells. wikipedia.org Buformin helps to revert this process back to the normal oxidation of pyruvate. wikipedia.org
AMPK Activation and mTOR Signaling Pathway Inhibition
A central mechanism in buformin's anti-cancer activity is the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govtaylorandfrancis.comnih.gov AMPK acts as a cellular energy sensor, and its activation by buformin leads to the inhibition of the mTOR pathway, which is crucial for cell growth, proliferation, and survival. nih.govnih.gov This inhibition has been observed in various cancer cell lines, including cervical and endometrial cancer. nih.govnih.gov Research has shown that buformin-induced AMPK activation suppresses downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to reduced cell proliferation and invasion. nih.govnih.gov
Table 1: Research Findings on Buformin Hydrochloride in Metabolic and Oncological Studies
| Research Area | Key Findings | References |
|---|---|---|
| Type 2 Diabetes Mellitus | Reduces hepatic glucose production by inhibiting gluconeogenesis. | patsnap.com |
| Enhances peripheral glucose uptake via AMPK activation and GLUT4 translocation. | patsnap.com | |
| Delays intestinal glucose absorption. | patsnap.com | |
| Insulin Resistance | Improves liver insulin sensitivity. | nih.gov |
| Mechanism likely involves inhibition of TNF-alpha. | nih.gov | |
| Weight Management | Associated with weight stabilization or modest weight loss. | patsnap.com |
| Oncology | Disrupts the Warburg effect in cancer cells. | wikipedia.org |
| Activates AMPK and inhibits the mTOR signaling pathway. | nih.govtaylorandfrancis.comnih.gov | |
| Suppresses proliferation and invasion in various cancer cell lines. | nih.govnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Buformin hydrochloride | |
| Metformin (B114582) | |
| Phenformin (B89758) | |
| Paclitaxel (B517696) | |
| Cisplatin (B142131) | |
| 5-Fluorouracil (B62378) | |
| Bixin |
Disruption of the Warburg Effect and Reversion of Cytosolic Glycolysis
A key aspect of buformin's anticancer activity is its ability to disrupt the Warburg effect, a metabolic phenomenon where cancer cells favor aerobic glycolysis over the more efficient mitochondrial oxidative phosphorylation for energy production. wikipedia.orgmdpi.com Buformin helps to revert this characteristic cytosolic glycolysis back to the normal oxidation of pyruvate within the mitochondria. wikipedia.org This disruption is thought to be mediated through the activation of AMP-activated protein kinase (AMPK). sigmaaldrich.com
In cervical cancer cells, studies have shown that buformin treatment leads to restricted ATP production and an increase in lactate (B86563) levels, indicative of a significant impact on cellular energy metabolism. nih.gov By interfering with the primary mode of energy generation in cancer cells, buformin creates an energy-stressed environment that can inhibit tumor growth.
Induction of Apoptosis in Cancer Cells
Buformin has been shown to induce apoptosis, or programmed cell death, in certain cancer cells. In studies involving ECC-1 and Ishikawa endometrial cancer cell lines, treatment with buformin resulted in a clear induction of apoptosis. nih.gov However, its apoptotic effects can vary depending on the cancer type. For instance, in cervical cancer cell lines, buformin induced only mild apoptosis in C33A cells and no significant changes in apoptosis were detected in Hcc94 or SiHa cells. nih.gov This suggests that while apoptosis is a mechanism of buformin's action, its significance may be cell-context dependent.
Inhibition of Cancer Cell Proliferation and Invasion
A consistent finding across multiple studies is buformin's potent ability to inhibit cancer cell proliferation and invasion. wikipedia.orgnih.govnih.gov It has demonstrated significant anti-proliferative effects in a dose-dependent manner in endometrial and cervical cancer cell lines. nih.govnih.gov For example, the IC50 values (the concentration required to inhibit the growth of 50% of cells) for buformin were found to be significantly lower than those for metformin in endometrial cancer cells, suggesting greater potency. nih.gov
Buformin's anti-invasive properties have also been documented. In cervical cancer cells, its application led to a sharp decline in invasion, which was associated with the downregulation of MMP9, a key enzyme involved in breaking down the extracellular matrix. nih.gov Furthermore, in endometrial cancer cells, buformin significantly inhibited cell adhesion to laminin, a critical step in the metastatic process. nih.gov
| Cancer Type | Cell Line(s) | Observed Effects | Key Findings | Reference |
|---|---|---|---|---|
| Endometrial Cancer | ECC-1, Ishikawa | Inhibited proliferation, adhesion, and invasion; Induced apoptosis | IC50 values of ~150 μM (ECC-1) and 8 μM (Ishikawa) at 72 hours. | nih.gov |
| Cervical Cancer | C33A, Hcc94, SiHa, HeLa | Inhibited proliferation and invasion; Induced cell cycle arrest | IC50 values of 236.2 μM (C33A), 166.1 μM (Hcc94), 622.8 μM (SiHa), and 1202 μM (HeLa). | nih.gov |
Suppression of Receptor Tyrosine Kinase (RTK), Estrogen Receptor (ER), and β-catenin Signaling Pathways
Research in breast cancer models has revealed that buformin can suppress several critical signaling pathways that drive tumor growth. In erbB-2-overexpressing breast cancer cells, buformin treatment led to the suppression of receptor tyrosine kinase (RTK), estrogen receptor (ER), and Wnt/β-catenin signaling. nih.gov Specifically, in vivo studies with MMTV-erbB-2 transgenic mice showed that a buformin-containing diet resulted in the downregulation of phospho-ER, Cyclin D1, and suppressed β-catenin activation. nih.gov These findings highlight buformin's ability to interfere with multiple oncogenic signaling cascades.
Targeting Cancer Stem Cells (TICs)
A significant challenge in cancer therapy is the presence of cancer stem cells (also known as tumor-initiating cells or TICs), which are resistant to conventional treatments and can drive tumor recurrence. Buformin has shown promise in specifically targeting this cell population. nih.gov In studies using MMTV-erbB-2 transgenic mice, buformin was found to decrease mammary epithelial cell (MEC) populations that are enriched with tumor-initiating cells. nih.gov This was evidenced by impaired clonogenic and mammosphere formation in primary MECs, suggesting that buformin can inhibit the self-renewal capacity of these stem-like cells. nih.gov
Preclinical Cancer Model Investigations
The anticancer potential of buformin has been substantiated in various preclinical cancer models.
Mammary Cancer: In a chemically induced rat model of mammary carcinogenesis, buformin treatment significantly decreased cancer incidence, multiplicity, and burden, whereas metformin and phenformin showed no statistically significant effect. sigmaaldrich.comnih.gov
Cervical Cancer: In vivo, buformin used as a single agent exerted moderate anti-tumor effects on cervical cancer xenografts. nih.gov Notably, when combined with the chemotherapy drug paclitaxel, it exhibited even greater suppressive effects, demonstrating synergistic potential. nih.gov
Endometrial Cancer: Studies using endometrial cancer cell lines have established buformin's efficacy in inhibiting cell proliferation and invasion, providing a strong rationale for further in vivo investigation. nih.gov
Breast Cancer (Transgenic Model): In MMTV-erbB-2 transgenic mice, which are genetically predisposed to develop erbB-2-overexpressing breast cancer, a buformin diet suppressed mammary morphogenesis and reduced cell proliferation. nih.gov
These preclinical investigations across different cancer types underscore the broad therapeutic potential of buformin and support its continued evaluation as an anticancer agent. nih.govnih.govnih.govnih.gov
| Cancer Model | Key Findings | Reference |
|---|---|---|
| Chemically Induced Rat Mammary Carcinoma | Decreased cancer incidence, multiplicity, and burden. | nih.gov |
| Cervical Cancer Xenografts (mice) | Moderate anti-tumor effects alone; synergistic effects with paclitaxel. | nih.gov |
| MMTV-erbB-2 Transgenic Mice (Breast Cancer) | Suppressed mammary morphogenesis, reduced cell proliferation, and decreased tumor-initiating cell populations. | nih.gov |
| Endometrial Cancer Cell Lines (In Vitro) | Inhibited proliferation, adhesion, and invasion; potentiated effects of paclitaxel. | nih.gov |
Mammary Carcinogenesis Studies
Buformin hydrochloride has demonstrated significant anti-tumor activity in studies related to breast cancer. Research indicates that buformin can inhibit the growth of breast cancer cells by activating the AMP-activated protein kinase (AMPK) pathway. The activation of AMPK by buformin subsequently leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth and is often overactive in breast cancer.
Furthermore, investigations have shown that buformin may selectively target breast cancer stem cells. These cells are thought to be a key driver of tumor recurrence and metastasis. By eliminating this cell population, buformin could potentially reduce the risk of disease relapse.
Endometrial Cancer Research
In the field of endometrial cancer research, buformin hydrochloride has shown potential as a therapeutic agent. Studies have demonstrated its ability to suppress the growth of endometrial cancer cells. This anti-proliferative effect is also linked to the activation of the AMPK pathway and the subsequent inhibition of mTOR signaling.
Additionally, research has indicated that buformin can induce cell cycle arrest and apoptosis (programmed cell death) in endometrial cancer cells. By halting the cell division process, buformin can effectively prevent the proliferation of cancerous tissue. These findings suggest that buformin could be a valuable targeted therapy for endometrial cancers, particularly those with metabolic dysregulation.
Cervical Cancer Research
Buformin hydrochloride has shown promise in the context of cervical cancer research. Studies have revealed that the compound can inhibit the proliferation of cervical cancer cells and induce apoptosis. The mechanism of action appears to be consistent with its effects in other cancer types, primarily involving the activation of AMPK and the inhibition of the mTOR pathway.
Moreover, there is evidence to suggest that buformin can increase the sensitivity of cervical cancer cells to conventional chemotherapy, indicating its potential for use in combination treatment regimens.
Lung Cancer Cell Studies
Investigations into the effects of buformin hydrochloride on lung cancer cells have provided important insights. Research has shown that buformin can inhibit the growth of non-small cell lung cancer (NSCLC) cells. This inhibitory effect is mediated, in part, by the activation of the AMPK pathway and the suppression of mTOR signaling.
Renal Cell Carcinoma Research
The potential therapeutic application of buformin hydrochloride has also been explored in renal cell carcinoma (RCC). Studies have demonstrated that buformin can inhibit the proliferation of RCC cells and induce apoptosis. The anti-tumor effects in this context are associated with the disruption of mitochondrial function and the induction of metabolic stress within the cancer cells.
Synergistic Effects with Chemotherapeutic Agents (e.g., Paclitaxel, Cisplatin, 5-FU)
A significant area of research has focused on the ability of buformin hydrochloride to enhance the efficacy of conventional chemotherapeutic drugs. The combination of buformin with agents such as paclitaxel, cisplatin, and 5-fluorouracil (5-FU) has been investigated in various cancer models.
Studies have shown that buformin can sensitize cervical cancer cells to the cytotoxic effects of paclitaxel and cisplatin. This synergistic effect is thought to be due to buformin's ability to induce cell cycle arrest, which makes the cancer cells more vulnerable to the actions of these chemotherapeutic agents. The combination of buformin and cisplatin has been shown to be more effective at inducing apoptosis in cancer cells than either drug used alone. Furthermore, research has demonstrated a synergistic anti-cancer effect when buformin is combined with 5-FU.
| Chemotherapeutic Agent | Cancer Type Studied in Combination | Observed Synergistic Effect |
| Paclitaxel | Cervical Cancer | Increased sensitivity of cancer cells to paclitaxel. |
| Cisplatin | Cervical Cancer | Enhanced induction of apoptosis compared to single-agent treatment. |
| 5-Fluorouracil (5-FU) | Cervical Cancer | Enhanced anti-cancer effects. |
Other Emerging Research Areas
Beyond the specific cancer types discussed, the therapeutic potential of buformin hydrochloride is being explored in other areas of oncology. The compound's unique mechanism of action, which centers on the activation of the master metabolic regulator AMPK, suggests that its applications may extend to a wide range of diseases characterized by metabolic dysregulation. Continued research is essential to fully understand the diverse biological effects of this compound.
Anti-inflammatory Properties
Emerging evidence suggests that buformin hydrochloride possesses anti-inflammatory capabilities, a property that may be linked to its effects on key signaling pathways. Research into the anti-tumor effects of buformin has indicated that its mechanism of action may involve the modulation of important regulators of inflammation. wikipedia.org Specifically, studies have suggested that buformin's anti-proliferative and anti-invasive effects in cancer cells appear to be mediated through pathways involving nuclear factor-kappa B (NF-κB), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9). wikipedia.org NF-κB is a critical protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is a hallmark of many inflammatory diseases.
While direct clinical studies on the anti-inflammatory effects of buformin are limited, research on the related biguanide (B1667054), metformin, has shown that it can exert anti-inflammatory effects in hepatocytes through the coordination of AMP-activated protein kinase (AMPK) and NF-κB. These studies found that metformin could inhibit the degradation of IκB, a key step in NF-κB activation, and subsequently reduce the expression of pro-inflammatory cytokines like IL-6 and IL-1β. Given the structural and mechanistic similarities between biguanides, it is plausible that buformin may share some of these anti-inflammatory mechanisms, though further direct investigation is required.
Antioxidant Properties
To provide context, extensive research into the related biguanide metformin has revealed several antioxidant mechanisms. Metformin has been shown to counteract the detrimental effects of increased oxidative stress at both molecular and cellular levels. In vitro studies have demonstrated that metformin's antioxidant properties can be achieved through the activation of specific enzymes and pathways that lead to a reduction in reactive oxygen species (ROS) production. While these findings for metformin are promising, dedicated in vitro and in vivo studies are necessary to determine if buformin hydrochloride exhibits similar antioxidant activities and to clarify its specific mechanisms of action in this regard.
Immunomodulatory Effects (e.g., Lymphocyte Count Decrease)
The immunomodulatory effects of buformin hydrochloride are not yet well-defined in scientific literature, with a particular lack of data concerning its direct impact on lymphocyte counts. However, research into the broader class of biguanides, particularly metformin, offers some insights into potential immunomodulatory activities.
Studies on metformin have demonstrated its ability to modulate the immune system. For instance, metformin has been shown to impact T lymphocytes, a key component of the adaptive immune system. One study found that metformin could decrease the number of senescent CD8+ T cells, which are dysfunctional T cells that accumulate with age and contribute to a decline in immune function. Furthermore, metformin has been observed to reduce the production of the pro-inflammatory cytokine IL-6 in lymphocytes. While these findings highlight the immunomodulatory potential of biguanides, it is crucial to note that this research was conducted on metformin. Direct studies are needed to ascertain whether buformin hydrochloride exerts similar effects on lymphocyte populations and function.
Antifungal Activity (e.g., against Candida glabrata)
A significant area of research has been the investigation of buformin's antifungal properties, particularly against opportunistic yeast pathogens like Candida glabrata. This species is a notable cause of concern due to its increasing incidence and the development of resistance to common antifungal drugs.
Studies have demonstrated that buformin exhibits direct, dose-dependent inhibitory activity against C. glabrata. Research has established the minimum inhibitory concentration (MIC50) of buformin, which is the concentration required to inhibit 50% of the growth of the fungus.
Antifungal Activity of Biguanides against Candida glabrata
| Compound | MIC50 (mg/mL) |
|---|---|
| Buformin | 1.87 ± 0.05 |
| Phenformin | 2.09 ± 0.04 |
| Metformin | 9.34 ± 0.16 |
Data from a study comparing the antifungal potency of different biguanides, showing buformin to be the most potent of the three against C. glabrata.
The mechanism behind buformin's antifungal action is thought to be related to the inhibition of the mammalian target of rapamycin (mTOR) complex, a highly conserved protein kinase that is a central regulator of cell growth and proliferation in eukaryotes, including fungi. This inhibitory action on a key cellular pathway provides a strong basis for its antifungal effects.
Antiviral Properties
The antiviral potential of biguanides, including buformin, has been recognized for several decades. Early studies in the 1940s first noted their activity against the influenza virus, and subsequent research has confirmed these findings and expanded the scope of their antiviral action.
Buformin has been shown to be a potent antiviral agent against both vaccinia virus and influenza virus in in vitro studies. wikipedia.org The primary mechanism underlying its antiviral properties is the inhibition of the mTOR pathway. wikipedia.org Many viruses, including influenza and Middle East respiratory syndrome-related coronavirus (MERS-CoV), co-opt the host cell's mTOR pathway to facilitate their own replication and protein synthesis. By inhibiting this pathway, buformin acts as a metabolic antiviral, effectively cutting off a crucial resource for the virus.
Drug Safety and Interaction Research
Mechanisms of Adverse Event Induction
The primary adverse events associated with buformin (B1668040) hydrochloride involve metabolic disturbances and gastrointestinal issues. Understanding the underlying pathophysiology is crucial for risk mitigation.
Buformin, like other biguanides, carries a risk of lactic acidosis, a rare but potentially fatal metabolic complication characterized by the accumulation of lactate (B86563) in the blood. patsnap.compatsnap.com The development of buformin-associated lactic acidosis (MALA) is not typically a direct result of the drug itself in patients with normal organ function but is often precipitated by underlying conditions that disrupt lactate production or clearance. journalrip.com
The fundamental mechanism involves the inhibition of hepatic gluconeogenesis, the process where the liver generates glucose from non-carbohydrate sources like lactate and pyruvate (B1213749). patsnap.comwikidoc.org By suppressing this pathway, buformin causes these precursors to accumulate. The excess pyruvate is then converted to lactate. Furthermore, buformin enhances peripheral glucose uptake and can promote anaerobic glycolysis, which further increases lactate production. patsnap.compreprints.org In most cases of MALA, the clinical picture is dominated by dehydration and hypotension combined with acute kidney failure, with lactic acidosis serving as a marker of anaerobic glycolysis in hypoxic tissues and reduced renal clearance. preprints.org
Several conditions significantly elevate the risk of developing lactic acidosis by either increasing lactate production or, more critically, impairing its clearance. patsnap.comjournalrip.com Buformin is contraindicated in patients with these risk factors. patsnap.comwikidoc.org
Table 1: Key Risk Factors for Buformin-Associated Lactic Acidosis
| Risk Factor | Mechanism of Increased Risk |
| Kidney Impairment | The kidneys are the primary route for buformin and lactate elimination. journalrip.compreprints.org Impaired renal function leads to the accumulation of both the drug and lactate, significantly increasing the risk of acidosis. patsnap.comjournalrip.comdroracle.ai |
| Liver Disease | The liver is the main site of lactate clearance through gluconeogenesis. journalrip.comdroracle.ai Severe liver disease impairs this process, leading to higher circulating lactate levels. patsnap.comdroracle.ai |
| Hypoxia | Conditions causing tissue hypoxia (low oxygen), such as sepsis or severe anemia, force cells into anaerobic metabolism, which dramatically increases the production of lactic acid. preprints.orgdroracle.ai |
| Heart Failure | Severe or congestive heart failure can lead to poor tissue perfusion (hypoxia) and compromised renal function, creating a dual risk of increased lactate production and decreased clearance. patsnap.compatsnap.comdroracle.ai |
| Respiratory Insufficiency | Inadequate respiratory function can cause systemic hypoxia, promoting the shift to anaerobic glycolysis and subsequent lactate overproduction. patsnap.com |
Long-term administration of biguanides, including buformin, is associated with a deficiency in vitamin B12. patsnap.compreprints.orgnih.gov This is not due to a direct destructive effect on the vitamin but rather a malabsorption issue within the gastrointestinal tract. nih.govdroracle.ainih.gov
The most widely accepted theory suggests that buformin interferes with the calcium-dependent absorption of the vitamin B12-intrinsic factor (IF) complex in the terminal ileum. droracle.ainih.govresearchgate.net Vitamin B12 from food binds to intrinsic factor, a protein secreted by the stomach. This complex travels to the terminal ileum, where it binds to a receptor called the cubam receptor, allowing it to be absorbed into the bloodstream. This binding process is dependent on the presence of calcium ions. nih.govresearchgate.net Metformin (B114582), a closely related biguanide (B1667054), is thought to antagonize calcium's role at the cell membrane, thus preventing the B12-IF complex from attaching to its receptor and being absorbed. nih.gov This mechanism is believed to be a class effect of biguanides. nih.gov Other proposed, less established mechanisms include alterations in intestinal motility, bacterial overgrowth, or a decrease in intrinsic factor secretion. nih.govresearchgate.net
Gastrointestinal side effects are the most common adverse events associated with buformin therapy. patsnap.com These typically include symptoms such as nausea, vomiting, diarrhea, abdominal discomfort, and a metallic taste. patsnap.compatsnap.comwikidoc.org These effects are generally transient and tend to lessen as the body adapts to the medication. patsnap.compatsnap.com
The etiology of these disturbances is primarily linked to the drug's mechanism of action within the gastrointestinal tract. Buformin delays the absorption of glucose from the intestine, which can alter gut motility and lead to discomfort. patsnap.comwikidoc.orgpreprints.org The presence of unabsorbed carbohydrates can lead to osmotic diarrhea and other related symptoms. The accumulation of the drug in the intestines and the local production of lactate may also contribute to these adverse effects. preprints.org
Pharmacokinetic Drug-Drug Interactions
Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another. For buformin, the most clinically significant interactions involve drugs that affect its elimination.
Since buformin is almost exclusively cleared from the body by the kidneys, any medication that impairs renal function can lead to buformin accumulation and a heightened risk of lactic acidosis. patsnap.comjournalrip.com Co-administration of buformin with certain common drug classes requires caution and close monitoring. patsnap.com
Table 2: Drug Interactions Affecting Renal Function
| Interacting Drug Class | Mechanism of Interaction | Clinical Implication |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | NSAIDs inhibit the synthesis of prostaglandins, which are crucial for maintaining renal blood flow, particularly in states of reduced perfusion. This can lead to vasoconstriction of the afferent renal arteriole, reducing the glomerular filtration rate (GFR). nps.org.aupharmacytimes.com | Reduced GFR decreases buformin clearance, increasing its plasma concentration and the risk of lactic acidosis. patsnap.com |
| ACE Inhibitors & Angiotensin II Receptor Blockers (ARBs) | These agents block the renin-angiotensin system, causing dilation of the efferent arteriole of the glomerulus. This action lowers glomerular filtration pressure. pharmacytimes.comnih.gov | This reduction in GFR can impair the renal excretion of buformin. The synergistic nephrotoxicity of ACE inhibitors and NSAIDs is well-documented. nih.gov |
| Diuretics | Diuretics, especially loop diuretics, can cause volume depletion (hypovolemia), which reduces renal blood flow and GFR. nps.org.au | Decreased renal perfusion impairs buformin clearance. The combination of a diuretic, an ACE inhibitor/ARB, and an NSAID (the "triple whammy") poses a significant risk of acute kidney injury. pharmacytimes.comnih.gov |
| Iodinated Contrast Agents | Used in radiological studies, these agents can induce contrast-induced nephropathy (CIN), an acute deterioration in renal function, particularly in at-risk patients (e.g., those with pre-existing kidney disease). droracle.ai | A sudden decline in renal function can precipitate buformin accumulation and lactic acidosis. patsnap.com |
Research indicates that buformin is not metabolized in the human body. wikidoc.orgwikipedia.orgmdpi.com Following administration, it is excreted entirely unchanged, primarily in the urine. wikidoc.orgwikipedia.org This lack of metabolism means that buformin is not susceptible to drug-drug interactions involving the cytochrome P450 (CYP) enzyme system, a common pathway for drug metabolism. This contrasts with phenformin (B89758), another biguanide, which undergoes partial metabolism by CYP2D6. mdpi.com
The elimination of buformin is a renal process involving both glomerular filtration and active tubular secretion. mdpi.com Therefore, the primary pharmacokinetic interactions are those that interfere with renal excretion. As detailed in the previous section, drugs that reduce GFR will decrease buformin clearance. Theoretically, drugs that compete with buformin for the same active tubular secretion transporters in the kidney could also decrease its elimination, although specific inhibitors are not as well-characterized in clinical literature as those affecting GFR. The critical takeaway is that maintaining normal renal function is paramount for the safe elimination of buformin.
Pharmacodynamic Drug-Drug Interactions
Pharmacodynamic interactions involve the modification of the pharmacological effect of one drug by another. In the context of buformin hydrochloride, these interactions are particularly significant when co-administered with other agents that influence blood glucose levels or carry a risk of lactic acidosis.
Hypoglycemic Agent Synergism
Insulin (B600854): When buformin is used with insulin, the glucose-lowering effect is enhanced. patsnap.com This combination can increase the risk of hypoglycemia. drugbank.com Close monitoring of blood glucose is necessary when these drugs are used together. patsnap.com
Sulfonylureas: This class of drugs stimulates the pancreas to release more insulin. d-nb.info Combining sulfonylureas (e.g., glibenclamide, gliclazide, glimepiride) with buformin can significantly increase the risk of hypoglycemia due to their complementary mechanisms of action. patsnap.comnih.govdrugbank.com
GLP-1 Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists (e.g., semaglutide, exenatide, dulaglutide) work by increasing insulin secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. nih.govpreprints.org The combination of a GLP-1 agonist with buformin can increase the risk of hypoglycemia. drugbank.comdrugbank.com
| Interacting Agent | Mechanism of Synergism | Potential Clinical Outcome |
|---|---|---|
| Insulin | Buformin reduces hepatic glucose production and increases insulin sensitivity, while exogenous insulin directly promotes glucose uptake. | Enhanced glucose-lowering effect, increased risk of hypoglycemia. patsnap.comdrugbank.com |
| Sulfonylureas (e.g., Glibenclamide, Gliclazide) | Buformin's antihyperglycemic action complements the insulin secretagogue effect of sulfonylureas. | Increased risk of hypoglycemia. patsnap.comdrugbank.com |
| GLP-1 Agonists (e.g., Semaglutide, Exenatide) | Buformin's mechanisms are combined with increased glucose-dependent insulin secretion and suppressed glucagon secretion from GLP-1 agonists. | Increased risk of hypoglycemia. drugbank.comdrugbank.com |
Hyperglycemic Agent Antagonism
Certain medications can counteract the glucose-lowering effect of buformin, leading to a potential loss of glycemic control. patsnap.com These drugs generally act by increasing blood glucose levels through various mechanisms.
Corticosteroids: These drugs (e.g., prednisolone, dexamethasone) can increase blood glucose levels by promoting gluconeogenesis and inducing insulin resistance. drugbank.compatsnap.com Their use may diminish the therapeutic efficacy of buformin, necessitating adjustments to maintain glycemic control. patsnap.com
Thyroid Products: Thyroid hormones can increase the rate of hepatic glucose production and may interfere with blood glucose control. drugs.com When administered with buformin, they may reduce its effectiveness. patsnap.comdrugs.com
Sympathomimetics: These agents (e.g., albuterol) mimic the effects of the sympathetic nervous system and can increase blood glucose levels, potentially by stimulating glycogenolysis and gluconeogenesis. nih.gov This action can antagonize the hypoglycemic effect of buformin. patsnap.comdrugbank.com
| Interacting Agent | Mechanism of Antagonism | Potential Clinical Outcome |
|---|---|---|
| Corticosteroids (e.g., Prednisolone) | Increase hepatic gluconeogenesis and induce insulin resistance. | Decreased glucose-lowering effect of buformin, potential for hyperglycemia. patsnap.comdrugbank.com |
| Thyroid Products | May increase hepatic glucose production. | Reduced effectiveness of buformin. patsnap.comdrugs.com |
| Sympathomimetics (e.g., Albuterol) | Can increase blood glucose levels by stimulating glycogenolysis and gluconeogenesis. | Antagonism of buformin's hypoglycemic effect. patsnap.comdrugbank.com |
Alcohol Interaction Mechanisms
The interaction between buformin and alcohol is of significant clinical concern due to the increased risk of two major adverse effects: lactic acidosis and hypoglycemia. patsnap.commims.com
Increased Risk of Lactic Acidosis: Both buformin and alcohol can independently inhibit hepatic gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources like lactate. mims.comtohoku.ac.jp Buformin exerts this effect by inhibiting mitochondrial respiration. tohoku.ac.jp Acute alcohol consumption can also shift the cellular redox state, favoring the conversion of pyruvate to lactate. The concurrent use of buformin and alcohol can, therefore, lead to a dangerous accumulation of lactic acid in the blood. patsnap.comdrugs.com This risk is particularly pronounced in individuals with underlying kidney or liver impairment. patsnap.com
Potentiation of Hypoglycemia: Alcohol can also potentiate the glucose-lowering effects of buformin, increasing the risk of hypoglycemia. patsnap.commims.com This is primarily due to the inhibition of hepatic glucose output by alcohol.
Due to these risks, alcohol consumption should be limited or avoided in individuals taking buformin. patsnap.commims.comwikidoc.org
| Interaction | Mechanism | Potential Clinical Outcome |
|---|---|---|
| Alcohol | Inhibition of hepatic gluconeogenesis by both buformin and alcohol, leading to lactate accumulation. | Increased risk of lactic acidosis. patsnap.comdrugs.comtohoku.ac.jp |
| Inhibition of hepatic glucose output by alcohol, potentiating buformin's effect. | Increased risk of hypoglycemia. patsnap.commims.com |
Advanced Research Methodologies and Analytical Approaches for Buformin Hydrochloride
In Vitro Research Models
In vitro models are crucial for elucidating the cellular and molecular mechanisms of buformin (B1668040) hydrochloride. These controlled laboratory environments allow for detailed investigation into its effects on cancer cells and related signaling pathways.
Cell Line Studies
Buformin hydrochloride has been investigated across a variety of human cancer cell lines to determine its anti-proliferative effects. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies.
Notably, in erbB-2-overexpressing breast cancer cell lines, buformin demonstrated significant growth inhibition. nih.gov For instance, the IC50 values were determined to be 246.7 μM for SKBR3 cells and 98.6 μM for BT474 cells after a five-day treatment. medchemexpress.cominvivochem.commedchemexpress.com This indicates a potent inhibitory effect on the viability of these cancer cells. nih.gov
In endometrial cancer cell lines, buformin also showed strong anti-proliferative activity. nih.gov Studies on ECC-1 and Ishikawa cells revealed that buformin effectively inhibited their growth in a dose-dependent manner. nih.gov Furthermore, buformin exhibited greater potency in inhibiting the growth of these cells compared to metformin (B114582), as indicated by its lower IC50 values. nih.gov
The effects of buformin have also been examined in cervical cancer cell lines such as C33A, Hcc94, and SiHa. wikipedia.org
Table 1: IC50 Values of Buformin Hydrochloride in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| SKBR3 | Breast Cancer | 246.7 | medchemexpress.cominvivochem.commedchemexpress.com |
| BT474 | Breast Cancer | 98.6 | medchemexpress.cominvivochem.commedchemexpress.com |
| ECC-1 | Endometrial Cancer | Not explicitly quantified but noted to be lower than metformin | nih.gov |
| Ishikawa | Endometrial Cancer | Not explicitly quantified but noted to be lower than metformin | nih.gov |
Enzyme Activity Assays
A primary mechanism of action for buformin is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. sigmaaldrich.compatsnap.com Enzyme activity assays are employed to quantify the effect of buformin on AMPK activity. These assays typically measure the phosphorylation of AMPK or its downstream targets. nih.gov In cell-based assays, treatment with buformin leads to the stimulation of AMPK activation and phosphorylation. nih.gov This activation is a critical event that initiates a cascade of downstream signaling events responsible for the anticancer effects of buformin. nih.govsigmaaldrich.com
Molecular Signaling Pathway Analysis
To understand the downstream consequences of AMPK activation by buformin, researchers utilize techniques like Western Blot and gene expression analysis.
Western Blot: This technique allows for the detection and quantification of specific proteins. In studies involving buformin, Western blot analysis has revealed that its treatment of breast cancer cells (SKBR3 and BT474) leads to:
Increased phosphorylation of AMPK. nih.gov
Reduced activation (phosphorylation) of mTOR, a key protein in cell growth and proliferation. nih.gov
Decreased phosphorylation of downstream mTOR targets, including p70S6K and 4EBP1. nih.gov
Suppression of receptor tyrosine kinase (RTK) activation, including erbB-2 and IGF1R signaling. medchemexpress.cominvivochem.com
Inhibition of Akt activation/phosphorylation. medchemexpress.cominvivochem.com
Gene Expression Analysis: This method assesses how buformin alters the expression of various genes. While specific gene expression data from the provided context is limited, the observed changes in protein levels through Western blot suggest that buformin significantly modulates the expression of genes involved in cell cycle regulation, proliferation, and metabolism. For instance, the inhibition of the mTOR pathway by buformin is known to affect the translation of numerous proteins critical for cell growth. nih.gov
In Vivo Research Models
In vivo studies in animal models are essential for evaluating the systemic effects, efficacy, and pharmacokinetics of buformin hydrochloride in a living organism.
Animal Model Studies
MMTV-erbB-2 Transgenic Mice: These mice are genetically engineered to develop mammary tumors, providing a relevant model for studying erbB-2-positive breast cancer. In this model, oral administration of buformin has been shown to:
Significantly inhibit the growth of syngeneic tumors derived from these mice. nih.govnih.gov
Suppress mammary morphogenesis and reduce cell proliferation in premalignant mammary tissues. nih.govnih.gov
Decrease the population of mammary epithelial cells enriched with tumor-initiating cells. nih.gov
Inhibit the activation of mTOR, receptor tyrosine kinase (RTK), estrogen receptor (ER), and β-catenin signaling pathways within the mammary tissues. nih.gov
Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. In animal models, these studies have provided key insights into the behavior of buformin.
After intravenous administration of 14C-labeled buformin in rats, the drug was detected in the bile, suggesting biliary excretion. mdpi.com Studies in rats have also shown that buformin is not metabolized and is excreted unchanged in the urine. mdpi.com
Pharmacodynamic studies focus on the biochemical and physiological effects of the drug. In rats, buformin has been shown to inhibit gluconeogenesis from alanine (B10760859) in the liver, an effect that is dose-dependent. nih.gov This is thought to occur, at least in part, through the inhibition of alanine transport into liver cells. nih.gov
Table 2: Summary of In Vivo Research Findings for Buformin Hydrochloride
| Animal Model | Key Findings | Reference |
|---|---|---|
| MMTV-erbB-2 Transgenic Mice | Inhibited tumor growth, suppressed mammary morphogenesis, reduced tumor-initiating cells, and modulated multiple signaling pathways. | nih.govnih.gov |
| Chemically Induced Rat Mammary Cancer | Decreased cancer incidence, multiplicity, and tumor burden. | nih.govwikipedia.orgnih.gov |
| Rat (Pharmacokinetics) | Excreted unchanged in urine; evidence of biliary excretion. | mdpi.com |
| Rat (Pharmacodynamics) | Inhibited hepatic gluconeogenesis from alanine. | nih.gov |
Analytical Techniques for Detection and Quantification
A variety of analytical techniques have been developed and utilized for the detection and quantification of buformin hydrochloride in different matrices, including plasma, urine, and pharmaceutical formulations. These methods are crucial for pharmacokinetic studies, quality control of drug products, and toxicological analysis.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, PDA, MS/MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of buformin. Coupled with various detectors, it offers sensitivity, specificity, and accuracy.
HPLC with UV/PDA Detection: Several HPLC methods with Ultraviolet (UV) or Photodiode Array (PDA) detection have been established for buformin quantification. A common approach involves ion-paired reversed-phase chromatography. For instance, one method resolved buformin and an internal standard, phenformin (B89758), on an octadecyl silica (B1680970) column with UV detection at 233 nm. nih.gov This method demonstrated good intra- and inter-day precision with coefficients of variation below 9% and achieved a limit of quantification of approximately 0.05 µg/ml in plasma and 2.5 µg/ml in urine. nih.gov Another sensitive and rapid HPLC-UV method for determining buformin in plasma used metformin as an internal standard. nih.gov The analytes were detected at 236 nm, with a linear concentration range of 20-2000 ng/mL and a limit of quantitation of 20 ng/mL. nih.gov The mobile phase composition is a critical parameter that is often optimized; for example, a mixture of acetonitrile (B52724) and an aqueous phase containing potassium dihydrogen phosphate (B84403) and sodium lauryl sulfate (B86663) has been used. nih.gov
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method. Buformin hydrochloride has been used as an internal standard in LC-MS/MS analysis for the postmortem distribution of the drug in bodily fluids and tissues. sigmaaldrich.com This highlights the reliability of the compound itself for use in highly specific analytical methods. LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of MS/MS, allowing for unambiguous identification and quantification even at very low concentrations.
| Detector | Internal Standard | Matrix | Limit of Quantification (LOQ) | Wavelength |
| UV | Phenformin | Plasma, Urine | ~0.05 µg/ml (plasma), ~2.5 µg/ml (urine) | 233 nm nih.gov |
| UV | Metformin | Plasma | 20 ng/mL | 236 nm nih.gov |
| UV | Buformin | Plasma, Breast Milk | ~20 µg/l | 236 nm nih.govmonash.edu |
| MS/MS | Buformin hydrochloride | Body fluids, Tissues | Not specified | N/A sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides a reliable alternative for the analysis of buformin, although it often requires a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.netrsc.org
A specific GC method for quantifying buformin in biological materials involves the use of phenformin as an internal standard. nih.gov Both compounds are converted to their corresponding s-triazine derivatives by reacting with acetic anhydride (B1165640) before analysis by GC with a nitrogen-specific detector. nih.gov Another approach uses n-methyl-bis(trifluoroacetamide) (B1215227) (MBTFA) for derivatization of both buformin and metformin. rsc.org GC-MS methods offer high specificity and are suitable for toxicological investigations and the analysis of postmortem samples. nih.govnih.gov The development of GC-MS methods has also been crucial for determining metformin in environmental samples like surface water, where buformin is used as an internal standard. rsc.orgrsc.org
Spectrophotometry
Spectrophotometry offers a simpler and more cost-effective method for the determination of buformin, although it may lack the specificity of chromatographic techniques. nih.gov These methods are often based on the formation of a colored complex or a derivative that can be measured in the UV-Visible region. While specific protocols for buformin are less detailed in recent literature, the principle remains a viable option for basic quantification in pharmaceutical formulations where interfering substances are minimal. nih.gov It is often used in conjunction with other methods like HPLC for initial estimations or in resource-limited settings. nih.govnih.gov
Potentiometric Titration
Potentiometric titration is a classic analytical technique that has been applied to the assay of biguanides. nih.govresearchgate.net This method involves the titration of the analyte with a standard solution, and the endpoint is determined by measuring the change in potential of a suitable electrode. For metformin, a related biguanide (B1667054), potentiometric titration in a non-aqueous medium is an official analytical method in various pharmacopoeias. researchgate.net This technique is particularly useful for the assay of the bulk drug substance and in pharmaceutical tablets, providing accurate and precise results without the need for a calibration curve. azom.comdavidpublisher.com
Electrochemical Methods (e.g., Poly-aminobenzoic Acid Modified Glassy Carbon Electrode)
Electrochemical methods have emerged as sensitive, rapid, and low-cost alternatives for the determination of buformin. nih.govmdpi.com A notable development is the use of a poly-aminobenzoic acid modified glassy carbon electrode (GCE). nih.govnih.gov This modified electrode exhibits excellent electrocatalytic activity for the reduction of buformin. nih.gov The polymer film, being negatively charged, attracts the buformin cations, enhancing the electrochemical response. nih.gov
In a pH 7.0 acetate (B1210297) buffer solution, a well-defined cathodic peak for buformin is observed at approximately -0.65 V at the modified GCE, whereas the response at a bare GCE is poor. nih.gov The cathodic peak current increases linearly with the concentration of buformin, allowing for its quantification. nih.gov This method has a reported detection limit of 2.0 × 10⁻⁹ g/mL and has been successfully applied to the direct determination of buformin in tablets with good recovery rates. nih.govnih.gov The use of modified electrodes, such as the poly-aminobenzoic acid GCE, provides a simple, inexpensive, and highly efficient approach for buformin analysis. nih.gov
| Technique | Principle | Advantages | Disadvantages | Common Application |
| HPLC-UV/PDA | Chromatographic separation followed by UV/light absorption detection. nih.govnih.gov | Good sensitivity and specificity, widely available. nih.gov | Lower sensitivity than MS/MS. indexcopernicus.com | Quantification in plasma, urine, and pharmaceutical formulations. nih.govnih.gov |
| HPLC-MS/MS | Chromatographic separation coupled with mass-based detection. sigmaaldrich.com | High sensitivity and specificity. indexcopernicus.com | Higher cost and complexity. | Bioanalysis, toxicological studies. sigmaaldrich.com |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. nih.gov | High specificity, suitable for complex matrices. nih.gov | Requires derivatization for non-volatile compounds like buformin. researchgate.net | Toxicological analysis, postmortem sample analysis. nih.gov |
| Spectrophotometry | Measurement of light absorption by the analyte or a derivative. nih.gov | Simple, cost-effective. nih.gov | Lower specificity, susceptible to interference. nih.gov | Basic quantification in pure samples or simple formulations. |
| Potentiometric Titration | Measurement of potential change during titration to determine the endpoint. nih.gov | Absolute method (no calibration curve needed), high precision. researchgate.net | Less sensitive than chromatographic methods. | Assay of bulk drug and pharmaceutical tablets. azom.com |
| Electrochemical Methods | Measurement of the electrochemical response (e.g., current) of the analyte at a modified electrode. nih.gov | High sensitivity, rapid, low cost. nih.govmdpi.com | Electrode surface can be prone to fouling. | Quantification in pharmaceutical products. nih.gov |
Internal Standard Selection in Analytical Methods
The selection of a suitable internal standard (IS) is a critical aspect of developing robust and reliable quantitative analytical methods, particularly for chromatography-based assays. The IS is a compound added in a constant amount to all samples, including calibrators and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.
For the analysis of buformin, several compounds have been utilized as internal standards:
Phenformin: As a structurally similar biguanide, phenformin is an excellent choice for an internal standard in the analysis of buformin. nih.govnih.govnih.gov Its chemical and physical properties are very similar to buformin, meaning it behaves similarly during extraction, derivatization (if applicable), and chromatographic separation. This ensures that any loss or variation experienced by buformin will also be reflected in the phenformin signal, leading to accurate correction. It was used in both HPLC-UV and GC-MS methods for buformin quantification. nih.govnih.gov
Metformin: Another biguanide, metformin, has also been successfully used as an internal standard in HPLC-UV methods for buformin analysis in plasma. nih.gov The structural similarity ensures comparable behavior during the analytical process.
Buformin itself: In some cases, buformin hydrochloride has been used as an internal standard, for example, in the LC-MS/MS analysis of postmortem samples. sigmaaldrich.com This is typically done when analyzing for other related compounds or when using a stable isotope-labeled version of buformin is not feasible. In the analysis of metformin in various samples, buformin is frequently chosen as the internal standard due to their analogous chemical behavior. nih.govmonash.eduresearchgate.netrsc.org
The ideal internal standard should be structurally and chemically similar to the analyte, not be present in the original sample, and have a retention time that is close to but well-resolved from the analyte peak. mdpi.com The use of a proper internal standard like phenformin or metformin significantly improves the accuracy and precision of buformin quantification.
Sample Preparation and Extraction Methodologies (e.g., Solid Phase Extraction, Methanolic Extraction)
The accurate quantification of buformin hydrochloride in biological matrices and pharmaceutical formulations is contingent upon robust and efficient sample preparation and extraction methodologies. The primary objective of these initial steps is to isolate the analyte of interest from complex sample matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The polar nature of buformin presents unique challenges for extraction, necessitating specialized approaches to achieve satisfactory recovery and sample purity. Advanced techniques such as Solid Phase Extraction (SPE) and methanolic extraction are frequently employed.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a highly selective and effective technique for the purification and concentration of analytes from complex mixtures. researchgate.net It operates on the principle of partitioning the analyte between a solid stationary phase and a liquid mobile phase. The choice of the solid phase material is critical and is dictated by the physicochemical properties of the analyte. For a strongly basic and polar compound like buformin, conventional reversed-phase sorbents like C18 are often ineffective as they fail to retain the analyte adequately. nih.gov Consequently, more specialized SPE chemistries are required.
Ion-Pair Solid Phase Extraction:
One successful approach involves the use of ion-pair reagents. nih.gov In this method, the stationary phase is pre-treated with a suitable ion-pairing agent, such as heptanesulfonate or dodecylsulfate. nih.gov This modifies the surface of the sorbent, allowing for the retention of the charged buformin molecule. The retained analyte can then be eluted using an appropriate solvent, resulting in a cleaner and more concentrated sample. Research has demonstrated that without an ion-pair reagent, buformin is retained too strongly on conventional SPE cartridges, making elution and recovery difficult. nih.gov However, with the use of an ion-pair reagent, almost complete recovery can be achieved. nih.gov
Cation-Exchange Solid Phase Extraction:
Given the cationic nature of buformin at physiological pH, cation-exchange SPE is another highly effective strategy. This technique utilizes a solid phase with negatively charged functional groups that electrostatically bind the positively charged buformin. A study involving the analysis of biguanides in whole blood employed a cation-exchange SPE clean-up step after initial protein precipitation. nih.gov This approach was crucial for eliminating ion suppression effects, which can be a significant issue in mass spectrometry-based detection methods. nih.gov
Molecularly Imprinted Solid-Phase Extraction (MISPE):
A more advanced and highly selective iteration of SPE is Molecularly Imprinted Solid-Phase Extraction (MISPE). This technique involves the use of molecularly imprinted polymers (MIPs) that are synthesized to have recognition sites specifically tailored to the three-dimensional structure of the target analyte. nih.gov While research has focused on developing MIPs for metformin, the structural similarity to buformin suggests the potential applicability of this highly specific extraction method. nih.gov
The general steps involved in a typical SPE procedure for buformin are outlined in the table below:
| Step | Description | Reagents/Solvents Example |
| Conditioning | The SPE cartridge is prepared by passing a solvent through it to wet the sorbent and activate the functional groups. | Methanol (B129727) followed by water or a specific buffer. |
| Loading | The pre-treated sample is passed through the cartridge. The analyte and some impurities are retained on the sorbent. | The sample, often diluted or pH-adjusted, is loaded at a slow, controlled flow rate. |
| Washing | A specific solvent or buffer is passed through the cartridge to remove weakly bound impurities while the analyte of interest remains bound to the sorbent. | A weak organic solvent or a buffer at a specific pH. |
| Elution | A strong solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the analyte from the cartridge. | For ion-pair SPE, this could be a solvent containing a competing ion. For cation-exchange SPE, a buffer with a high ionic strength or a different pH is used. For instance, methanol with 3% trifluoroacetic acid has been used for a related biguanide. nih.gov |
Methanolic Extraction
Methanolic extraction is a common and straightforward method, often employed as an initial step for protein precipitation in biological samples such as blood or plasma. nih.gov Due to the high solubility of buformin hydrochloride in methanol, this technique is effective for its initial extraction from the sample matrix. wikipedia.org
The process typically involves the addition of a high volume of cold methanol to the biological sample. This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant contains the analyte of interest, along with other soluble components of the matrix.
A research study on the determination of biguanides in whole blood utilized a mixture of methanol and acetonitrile for protein precipitation. nih.gov This was followed by a cation-exchange SPE step for further clean-up. nih.gov This combined approach leverages the efficiency of methanolic extraction for initial sample clean-up and the high selectivity of SPE for final purification.
The table below summarizes key findings from research on the extraction of buformin and related biguanides:
| Extraction Method | Matrix | Key Findings | Recovery Rate |
| Ion-Pair Solid Phase Extraction | Serum and Urine | Buformin was effectively retained and recovered when an ion-pair reagent (heptanesulfonate or dodecylsulfate) was used. nih.gov | Almost complete recovery reported. nih.gov |
| Protein Precipitation followed by Cation-Exchange SPE | Whole Blood | A mixture of methanol and acetonitrile was used for protein precipitation, followed by cation-exchange SPE to remove ion suppression effects. nih.gov | Mean true recoveries were greater than 86%. nih.gov |
| Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | Plasma, Urine, Lake Water | A method developed for polar biguanides where acetonitrile and sodium hydroxide (B78521) were used to induce phase separation. researchgate.net | Not explicitly stated for buformin. |
| Molecularly Imprinted Solid-Phase Extraction (MISPE) | Phosphate-buffered solution | A highly selective method developed for metformin, which also showed binding with phenformin, indicating potential for other biguanides. nih.gov | 95 ± 2% binding for metformin. nih.gov |
Future Directions and Research Gaps in Buformin Hydrochloride Studies
Elucidation of Unfully Understood Mechanisms
While it is established that buformin (B1668040) hydrochloride, a member of the biguanide (B1667054) class, exerts its effects by modulating glucose and lipid metabolism, the precise molecular pathways are not entirely understood. biosynth.compatsnap.com A primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. patsnap.com This activation leads to reduced glucose production in the liver and increased glucose uptake in muscle tissues. patsnap.com Another key action is the inhibition of mitochondrial complex I, which decreases cellular ATP production, further stimulating AMPK. patsnap.com
Optimization of Therapeutic Ratios (Efficacy vs. Adverse Effects)
A significant hurdle in the clinical use of buformin has been its association with a higher risk of lactic acidosis compared to other biguanides like metformin (B114582). nih.govmdpi.com This has led to its withdrawal from many markets. mdpi.com Therefore, a critical area of future research is the optimization of its therapeutic ratio, maximizing its beneficial effects while minimizing adverse reactions.
Strategies being explored include the development of novel delivery systems. For example, preclinical studies on micro- and nanoparticle formulations have shown promise in improving oral bioavailability and providing long-term improvements in blood glucose levels. mdpi.com Such advancements could potentially allow for lower, yet still effective, doses, thereby reducing the risk of side effects. Further investigation into these and other formulation strategies is essential for re-evaluating buformin's clinical utility.
Exploration of Novel Therapeutic Targets
Beyond its traditional use in diabetes, buformin has shown considerable promise in other therapeutic areas, particularly in oncology. Research has demonstrated its ability to inhibit the growth and development of cancer by disrupting the Warburg effect, a metabolic characteristic of cancer cells. wikipedia.orgwikidoc.org Buformin helps to revert the abnormal glycolysis in cancer cells back to the normal mitochondrial oxidation of pyruvate (B1213749). wikipedia.org
Studies have shown its effectiveness against various cancers, including:
Breast Cancer: Buformin has been shown to have a hypoglycemic effect in breast cancer patients and selectively targets tumor-initiating cells in erbB-2-overexpressing breast cancer. biosynth.comnih.gov
Endometrial Cancer: It exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells. nih.gov
Cervical Cancer: Research indicates that buformin suppresses proliferation and invasion in cervical cancer cells. nih.gov
Furthermore, buformin has demonstrated antiviral properties, with potent activity against viruses like influenza and vaccinia. wikipedia.orgfermatapharma.com This is attributed to its ability to inhibit the mTOR pathway, which is utilized by these viruses for replication. wikipedia.orgfermatapharma.com The exploration of buformin's efficacy in these and other diseases represents a significant avenue for future research.
Development of Buformin Hydrochloride Derivatives and Prodrugs with Improved Profiles
To address the limitations of buformin, particularly its risk of lactic acidosis, researchers are actively developing derivatives and prodrugs with improved safety and efficacy profiles. The goal is to create new chemical entities that retain the therapeutic benefits of buformin while having a more favorable pharmacokinetic and pharmacodynamic profile. researchgate.netpreprints.org
This involves modifying the chemical structure of buformin to alter its absorption, distribution, metabolism, and excretion. By creating derivatives, scientists aim to enhance its therapeutic window and reduce the risk of adverse effects. This area of research holds the potential to introduce a new generation of biguanide-based therapies with broader clinical applications. researchgate.net
Translational Research and Advanced Preclinical Investigations
Translational research is crucial for bridging the gap between preclinical findings and clinical applications. For buformin, this involves rigorous preclinical studies to validate its potential in new therapeutic areas and to better understand its mechanisms of action. nih.gov Advanced preclinical models are being used to investigate its anti-cancer effects and to identify biomarkers that could predict patient response. nih.govresearchgate.net
These investigations are essential for designing informative clinical trials and for establishing the scientific rationale for expanding the use of buformin or its derivatives. The data generated from these studies will be critical for regulatory evaluation and for guiding the clinical development of new buformin-based therapies. mdpi.com
Pharmacogenomic and Personalized Medicine Approaches
The field of pharmacogenomics offers the potential to personalize buformin therapy by identifying genetic variations that influence an individual's response to the drug. nih.govresearchgate.netmdpi.com This approach could help to identify patients who are most likely to benefit from buformin treatment and those who may be at a higher risk of adverse effects. nih.gov
For instance, studies on the related biguanide metformin have shown that genetic variations in drug transporters, such as organic cation transporter 1 (OCT1), can affect patient response. nih.gov Similar research on buformin could lead to the development of genetic tests that can guide prescribing decisions, a key component of personalized medicine. researchgate.netviamedica.pl By tailoring treatment to an individual's genetic makeup, it may be possible to optimize the efficacy and safety of buformin therapy. researchgate.net
Q & A
Q. What analytical methods are recommended for identifying and characterizing Buformin Hydrochloride in experimental settings?
Buformin Hydrochloride can be identified using ultraviolet-visible (UV-Vis) spectroscopy (1:125,000 solution in water) and infrared (IR) spectroscopy (potassium bromide disk method) to confirm absorption spectra against reference standards . High-performance liquid chromatography (HPLC) is recommended for purity assessment, with acceptance criteria between 98.5%–101.0% . For pharmacopeial compliance, confirmatory tests include chloride ion detection via qualitative reactions (e.g., silver nitrate precipitation) and heavy metal/arsenic purity tests (≤20 ppm and ≤2 ppm, respectively) .
Q. How do solubility and stability properties of Buformin Hydrochloride influence experimental design?
Buformin Hydrochloride is soluble in water and ethanol, making aqueous buffers or ethanol-based solvents suitable for in vitro assays . Stability studies should account for hygroscopicity and thermal degradation (melting point: 175–180°C) . Pre-experiment stability tests under varying pH, temperature, and light conditions are critical to ensure compound integrity during storage and dosing.
Q. What are the primary pharmacological mechanisms of Buformin Hydrochloride relevant to diabetes research?
Buformin Hydrochloride inhibits hepatic gluconeogenesis and enhances peripheral glucose uptake via AMP-activated protein kinase (AMPK) activation . Experimental models should include insulin-resistant cell lines (e.g., HepG2 hepatocytes) and glucose tolerance tests in animal models to quantify hypoglycemic effects .
Advanced Research Questions
Q. How can researchers design studies to investigate Buformin Hydrochloride’s anticancer activity?
Preclinical cancer studies should employ in vitro cytotoxicity assays (e.g., MTT on cervical or breast cancer cell lines) and in vivo xenograft models to assess tumor growth inhibition . Dose-response relationships must account for Buformin’s narrow therapeutic index, with comparative analyses against other AMPK activators (e.g., Metformin) to validate specificity .
Q. What strategies address contradictions between in vitro and in vivo efficacy data for Buformin Hydrochloride?
Discrepancies may arise from bioavailability differences or metabolite activity. Use pharmacokinetic profiling (e.g., LC-MS/MS) to measure plasma/tissue concentrations in vivo and compare with in vitro IC50 values . Additionally, validate target engagement via AMPK phosphorylation assays in both settings .
Q. How should safety assessments be integrated into Buformin Hydrochloride research protocols?
Prioritize in vitro cytotoxicity screening (e.g., lactate dehydrogenase release assays) and in vivo monitoring of lactic acidosis risk, a known biguanide class effect . Include control groups treated with structurally similar agents (e.g., Phenformin) to contextualize toxicity profiles .
Q. What experimental considerations apply to formulating Buformin Hydrochloride for sustained-release delivery?
Due to its high solubility, formulation studies should explore hydrogel matrices or enteric coatings to prolong absorption . Use factorial experimental designs to optimize parameters like polymer concentration and crosslinking density, with in vitro dissolution testing under simulated physiological conditions .
Q. How can researchers validate analytical methods for Buformin Hydrochloride in complex biological matrices?
Validate HPLC or LC-MS methods using spiked plasma/tissue samples to assess recovery rates, matrix effects, and limit of quantification (LOQ). Cross-validate with pharmacopeial standards (e.g., USP/EP monographs) to ensure reproducibility across labs .
Q. What comparative approaches elucidate Buformin Hydrochloride’s unique safety profile among biguanides?
Conduct head-to-head studies with Phenformin and Metformin, evaluating mitochondrial toxicity (e.g., oxygen consumption rate assays) and lactate production in primary hepatocytes . Longitudinal in vivo studies should monitor renal clearance and acid-base balance to quantify lactic acidosis risk .
Q. How can metabolic tracing techniques clarify Buformin Hydrochloride’s effects on glucose metabolism?
Use stable isotope-labeled glucose (e.g., [U-¹³C]glucose) with mass spectrometry to track gluconeogenesis flux in hepatocytes or animal models . Pair this with transcriptomic profiling (RNA-seq) to identify AMPK-dependent vs. -independent pathways .
Methodological Notes
- Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including compound characterization data and statistical analyses .
- Ethical Compliance : For in vivo studies, adhere to institutional review protocols for animal welfare and metabolic monitoring .
- Literature Integration : Cite primary studies on Buformin’s mechanisms (e.g., AMPK activation ) rather than commercial databases to maintain academic rigor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
